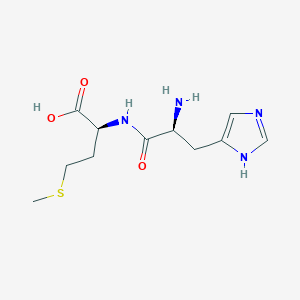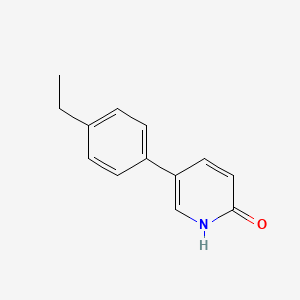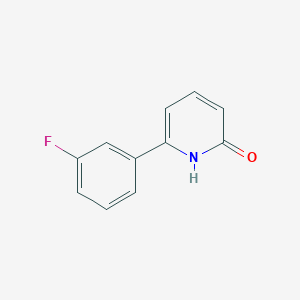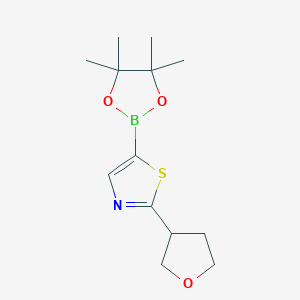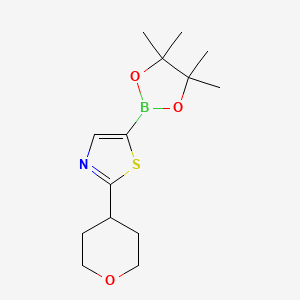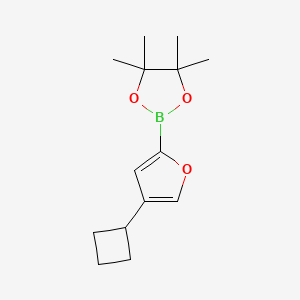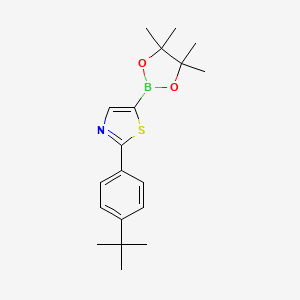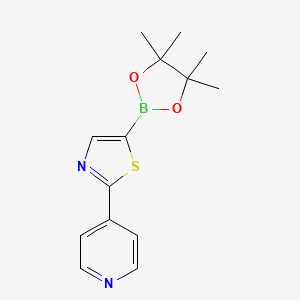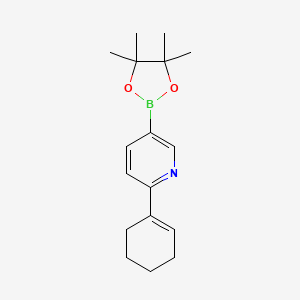
4-(3-Fluorophenyl)furan-2-boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Fluorophenyl)furan-2-boronic acid pinacol ester (FPFPE) is a synthetic organic compound that has been studied extensively for its use in a variety of scientific applications. It is an important intermediate in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and materials. It has been studied for its ability to act as a catalyst in a variety of reactions, and has been used in a number of different research projects.
科学的研究の応用
4-(3-Fluorophenyl)furan-2-boronic acid pinacol ester has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and materials. It has also been used as a catalyst in a variety of reactions, such as the synthesis of polymers and the synthesis of polyfunctionalized molecules. In addition, it has been used in the synthesis of peptides and other biologically active compounds.
作用機序
The mechanism of action of 4-(3-Fluorophenyl)furan-2-boronic acid pinacol ester is not fully understood, but it is believed to involve a variety of different pathways. It is thought to act as a Lewis acid, which can facilitate a variety of different reactions. It is also thought to act as a nucleophile, which can allow for the formation of new bonds between molecules. Additionally, it is believed to act as an electrophile, which can allow for the formation of new bonds between molecules and the addition of new functional groups.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have some anti-inflammatory and anti-bacterial properties, as well as some anticancer activity. Additionally, it has been shown to have some antioxidant properties, which may be beneficial in a number of different contexts.
実験室実験の利点と制限
The advantages of using 4-(3-Fluorophenyl)furan-2-boronic acid pinacol ester in laboratory experiments include its relatively low cost and its availability in a variety of different forms. Additionally, it is relatively easy to synthesize and can be used in a variety of different reactions. The main limitation of using this compound in laboratory experiments is its toxicity, as it is a known carcinogen.
将来の方向性
The future directions for research involving 4-(3-Fluorophenyl)furan-2-boronic acid pinacol ester include further exploration of its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research could be done to explore its potential use in other reactions, such as the synthesis of polymers and the synthesis of polyfunctionalized molecules. Additionally, further research could be done to explore its potential use as a catalyst for a variety of different reactions. Finally, further research could be done to explore its potential use in the synthesis of peptides and other biologically active compounds.
合成法
4-(3-Fluorophenyl)furan-2-boronic acid pinacol ester can be synthesized in a variety of ways, with the most commonly used method being the reaction of 4-fluorophenol and furan-2-boronic acid pinacol ester (FPPE). The reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction is usually complete in a few hours, and yields a white solid that is then purified by recrystallization.
特性
IUPAC Name |
2-[4-(3-fluorophenyl)furan-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BFO3/c1-15(2)16(3,4)21-17(20-15)14-9-12(10-19-14)11-6-5-7-13(18)8-11/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAVJEQFPYHZES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

